1-(Prop-2-yn-1-yl)azepane

Vue d'ensemble

Description

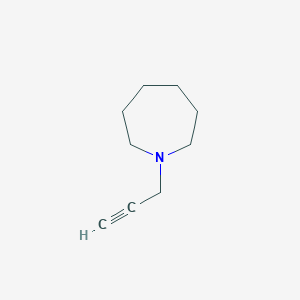

1-(Prop-2-yn-1-yl)azepane is an organic compound with the molecular formula C9H15N. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the azepane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)azepane can be synthesized through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction typically proceeds under reflux conditions in the presence of a base such as potassium hydroxide (KOH) in a mixture of ethanol and water.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scalable reactions that can be adapted for larger-scale production. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the industrial synthesis processes .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Prop-2-yn-1-yl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.

Substitution: The azepane ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups into the azepane ring.

Applications De Recherche Scientifique

Scientific Research Applications of 1-(Prop-2-yn-1-yl)azepane

This compound is an organic compound with the molecular formula , belonging to the azepane class, characterized by a seven-membered, nitrogen-containing heterocycle and a prop-2-yn-1-yl group attached to the nitrogen atom. This unique structure makes it valuable in diverse chemical and biological studies.

Chemistry

This compound serves as a building block in chemistry for synthesizing more complex molecules and heterocycles. It can be created through cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide.

Biology

The compound is used in biological studies, particularly in the study of enzyme inhibitors and receptor ligands. Propargylamines, compounds to which this compound belongs, possess many pharmaceutical and biological properties.

Medicine

In medicine, research explores this compound's potential as a pharmacophore in drug development, especially for its anticancer and antimicrobial properties. Specifically, this compound has demonstrated cytotoxic activity against HepG2, LU-1, and Hela cell lines. The cytotoxicity is attributed to the compound's ability to induce apoptosis and disrupt cellular metabolism through reactive oxygen species (ROS) generation.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials with specific properties.

This compound exhibits diverse biological activities. It can inhibit enzymes involved in neurotransmitter metabolism, potentially affecting neurological pathways by inhibiting monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine. In certain reactions, it can act as a photosensitizer, generating singlet oxygen and superoxide anion through energy transfer mechanisms, a property relevant in photodynamic therapy applications.

Synthesis of 1,2,3-Triazoles

Natural L-carvone was utilized as a starting material for an efficient synthesis of some terpenyl-derived 1,2,3-triazoles .

Safety

Mécanisme D'action

The mechanism by which 1-(Prop-2-yn-1-yl)azepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-2-yn-1-yl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

1-(Prop-2-yn-1-yl)piperidine: Similar structure but with a six-membered ring.

1-(Prop-2-yn-1-yl)morpholine: Contains an oxygen atom in the ring.

1-(Prop-2-yn-1-yl)pyrrolidine: Features a five-membered ring.

Uniqueness: 1-(Prop-2-yn-1-yl)azepane is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and five-membered counterparts.

Activité Biologique

1-(Prop-2-yn-1-yl)azepane, a member of the propargylamine family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 139.23 g/mol. Its structure features a seven-membered azepane ring substituted with a prop-2-yn-1-yl group, which is significant in determining its reactivity and biological properties.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

1. Enzyme Inhibition : Propargylamines like this compound have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially affecting neurological pathways. For example, they may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine.

2. Cytotoxic Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), LU-1 (lung cancer), and HeLa (cervical cancer). The cytotoxicity is attributed to the compound's ability to induce apoptosis and disrupt cellular metabolism through reactive oxygen species (ROS) generation .

3. Photosensitization : In specific reactions, this compound acts as a photosensitizer, generating singlet oxygen () and superoxide anion () through energy transfer mechanisms. This property is particularly relevant in photodynamic therapy applications.

Anticancer Activity

A study demonstrated that propargyl compounds, including this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis. Table 1 summarizes the IC50 values for different cell lines:

Enzyme Interaction Studies

In vitro studies have shown that this compound can act as an inhibitor of MAO, which is crucial for the metabolism of neurotransmitters. The inhibition constant (Ki) was determined to be approximately 0.5 µM, indicating potent activity .

Applications in Drug Development

Given its biological properties, this compound is being explored as a potential pharmacophore in drug development:

Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .

Neuroprotective Effects : Due to its ability to modulate neurotransmitter levels, there is potential for developing neuroprotective agents aimed at treating neurodegenerative diseases .

Propriétés

IUPAC Name |

1-prop-2-ynylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDDMEFVIIIJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.